

Solubility of 6,8-Dibromo-3-formylchromone in different solvents

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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

Cat. No.: B7812786

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An In-Depth Technical Guide to the Solubility Profile of **6,8-Dibromo-3-formylchromone**

Introduction

6,8-Dibromo-3-formylchromone is a halogenated derivative of the benzopyrone family, a class of compounds known for a wide spectrum of pharmacological activities.[1] The presence of a highly reactive formyl group at the C-3 position makes it a versatile building block in the synthesis of more complex heterocyclic systems and potential drug candidates.[2][3] For researchers in synthetic chemistry and professionals in drug development, a thorough understanding of a compound's solubility is a foundational requirement. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the formulation of compounds for biological screening.[4] Poor solubility can be a significant impediment to the advancement of a promising compound through the development pipeline.

This guide provides a comprehensive technical overview of the solubility of **6,8-Dibromo-3-formylchromone**. It moves beyond a simple listing of data to provide a framework for understanding the physicochemical principles that govern its solubility, detailed protocols for its experimental determination, and insights into interpreting the results for practical applications.

Physicochemical Properties and Structural Analysis

The solubility behavior of a molecule is intrinsically linked to its structure. **6,8-Dibromo-3-formylchromone** is a rigid, polycyclic molecule with distinct functional groups that influence its interaction with various solvents.

Key Structural Features:

- **Chromone Core:** A fused benzene and γ -pyrone ring system, which is largely aromatic and non-polar.
- **Bromo Substituents:** Two bromine atoms at positions 6 and 8 are electron-withdrawing and increase the molecule's molecular weight and surface area, which can decrease solubility.^[5]
- **Formyl Group:** The aldehyde group (-CHO) at position 3 introduces polarity and a site for hydrogen bonding (as an acceptor), potentially enhancing solubility in polar solvents.

This combination of a large, non-polar core with a polar functional group suggests that the molecule will exhibit limited solubility in water but will be more soluble in organic solvents.^{[6][7]} The principle of "like dissolves like" is the primary guide for predicting its behavior.^{[5][7][8]}

Property	Value	Source
Molecular Formula	C ₁₀ H ₄ Br ₂ O ₃	^{[9][10]}
Molecular Weight	331.94 g/mol	^{[9][10]}
Melting Point	174-176 °C	^{[10][11][12]}
Appearance	Solid	^[10]

Published Solubility Data

Comprehensive quantitative solubility data for **6,8-Dibromo-3-formylchromone** is not extensively reported in the literature. However, supplier information provides a key starting point.

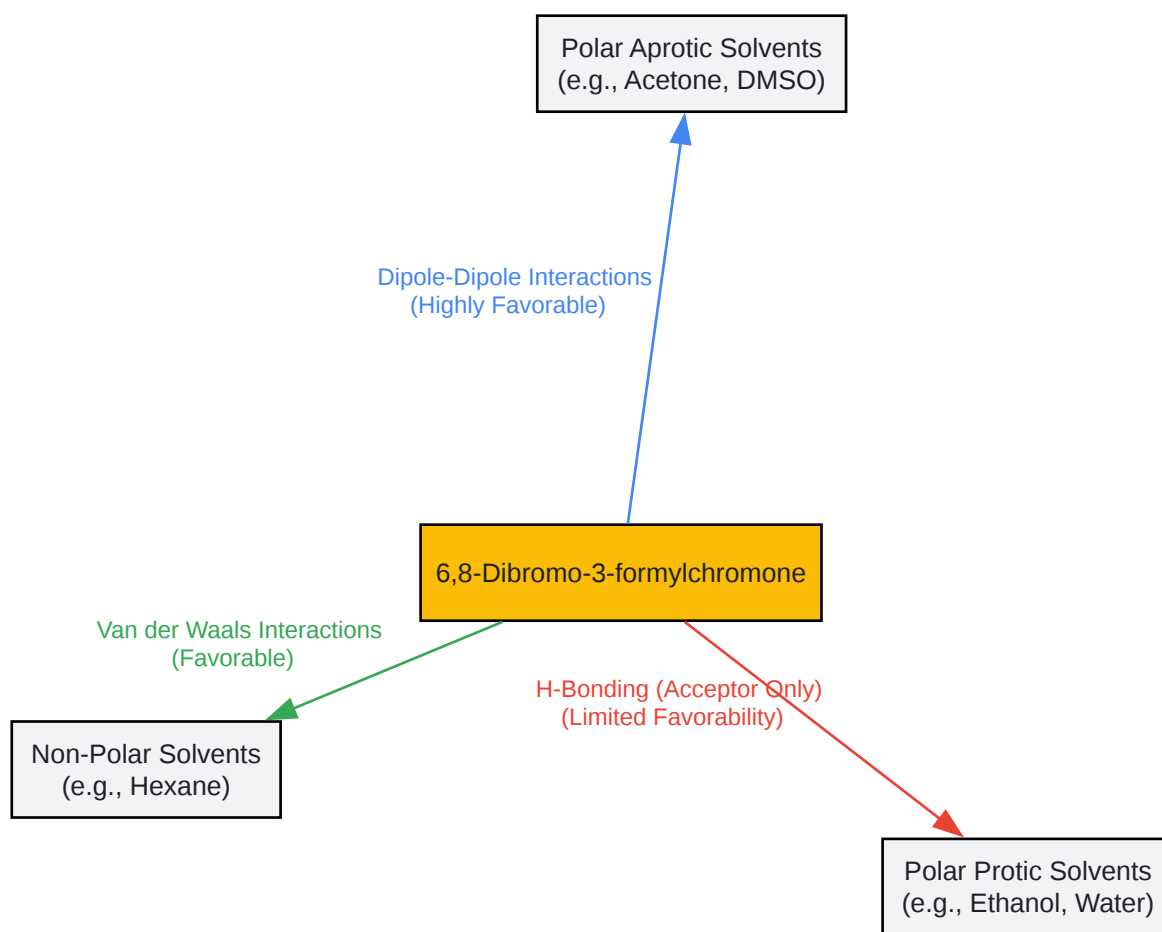
Solvent	Solubility	Source
Chloroform	Soluble	^[13]

The lack of published data necessitates a robust experimental approach to fully characterize the compound's solubility profile across a range of solvents relevant to laboratory and industrial applications.

Theoretical Framework: Solute-Solvent Interactions

The dissolution of a solid in a liquid solvent requires the energy input to overcome the solute-solute forces within the crystal lattice and the solvent-solvent intermolecular forces. This energy is compensated by the formation of new, favorable solute-solvent interactions. The nature of these interactions depends on the polarity of both the solute and the solvent.

- **Non-Polar Solvents** (e.g., Hexane): Dissolution is driven by weak van der Waals forces. The large non-polar surface area of the dibromochromone core is expected to interact favorably with these solvents.
- **Polar Aprotic Solvents** (e.g., Acetone, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar carbonyl and formyl groups of the molecule.
- **Polar Protic Solvents** (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the oxygen atoms in **6,8-Dibromo-3-formylchromone** can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Strong hydrogen bonding between water molecules makes it a poor solvent for this compound, as disrupting the water network is energetically unfavorable.



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Caption: Predicted interactions between **6,8-Dibromo-3-formylchromone** and solvent classes.

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for determining the qualitative and semi-quantitative solubility of **6,8-Dibromo-3-formylchromone**. The protocol is based on the "shake-flask" method, a reliable and widely used technique in chemistry.^[14]

Objective

To systematically assess and classify the solubility of **6,8-Dibromo-3-formylchromone** in a diverse set of common laboratory solvents at ambient temperature.

Materials and Equipment

- **6,8-Dibromo-3-formylchromone** (solid)

- Analytical balance (± 0.1 mg)
- Vials or test tubes (e.g., 4 mL clear glass vials)
- Vortex mixer
- Calibrated micropipettes
- Solvents:
 - Purified Water (High Polarity, Protic)
 - Methanol (High Polarity, Protic)
 - Ethanol (High Polarity, Protic)
 - Acetone (Polar, Aprotic)
 - Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
 - Dichloromethane (DCM) (Medium Polarity, Aprotic)
 - Chloroform (Medium Polarity, Aprotic)
 - Hexane (Non-Polar)

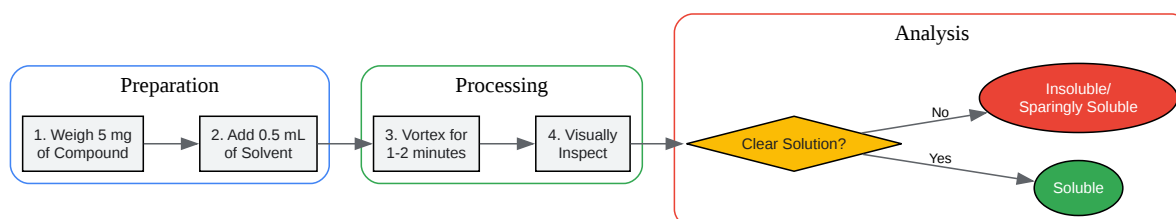
Experimental Procedure

- Preparation: Accurately weigh approximately 5.0 mg of **6,8-Dibromo-3-formylchromone** into a clean, dry vial. Record the exact mass.
- Initial Solvent Addition: Add 0.5 mL of the selected solvent to the vial. This creates an initial concentration of ~ 10 mg/mL.
- Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes. The goal is to ensure maximum interaction between the solute and solvent.
- Visual Observation: After agitation, allow the sample to stand for 1-2 minutes. Visually inspect the solution against a dark background.

- If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.
- If solid particles remain, the compound is not fully soluble.
- Classification: Based on the observation, classify the solubility. For a more granular, semi-quantitative assessment, a serial dilution approach can be used, or the classification can be aligned with standard definitions, such as those from the U.S. Pharmacopeia (USP).[4]

Causality and Self-Validation

- Precise Weighing: Using an analytical balance ensures the starting concentration is known, making the results reproducible.
- Vigorous Agitation: Simple shaking may not be sufficient to break down aggregates. A vortex mixer provides the energy needed to achieve equilibrium faster.[14]
- Systematic Solvent Selection: Testing a range of solvents with varying polarities provides a comprehensive profile and validates the "like dissolves like" principle for this specific compound.[8][15]



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Caption: Experimental workflow for qualitative solubility determination.

Factors Influencing Solubility

Several physical factors can be manipulated to enhance the solubility of **6,8-Dibromo-3-formylchromone**.

- **Temperature:** For most solid organic compounds, solubility increases with temperature.^{[5][6][16]} Applying gentle heat can significantly increase the amount of compound that dissolves in a given solvent. This is a common practice during recrystallization to create a supersaturated solution that will yield pure crystals upon cooling. However, it is crucial to ensure the compound is thermally stable and does not decompose at elevated temperatures.^[17]
- **pH:** The solubility of compounds with acidic or basic functional groups is highly dependent on the pH of the aqueous medium.^[4] **6,8-Dibromo-3-formylchromone** lacks readily ionizable groups like carboxylic acids or amines. Therefore, its solubility is expected to be largely independent of pH in aqueous solutions.^{[15][18]}
- **Particle Size:** Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.^[4] While it doesn't change the equilibrium solubility, it allows the solution to reach saturation more quickly.

Data Interpretation for Practical Applications

The results from the experimental protocol should be recorded systematically to guide practical decision-making.

Solvent	Polarity Index	Observation (at ~10 mg/mL)	Solubility Classification	Potential Application
Hexane	0.1	Researcher to fill in	e.g., Insoluble	Non-polar extractions
Chloroform	4.1	e.g., Clear solution	e.g., Soluble	Reaction medium, Chromatography
Dichloromethane	3.1	e.g., Clear solution	e.g., Soluble	Reaction medium, Chromatography
Acetone	5.1	e.g., Hazy, some solid	e.g., Sparingly Soluble	Recrystallization (with co-solvent)
Ethanol	5.2	e.g., Most solid remains	e.g., Insoluble	Washing solid product
Methanol	6.6	e.g., Most solid remains	e.g., Insoluble	Washing solid product
DMSO	7.2	e.g., Clear solution	e.g., Soluble	NMR solvent, Biological stock
Water	10.2	e.g., All solid remains	e.g., Insoluble	Aqueous workup

Interpretation:

- High Solubility (e.g., in DCM, Chloroform, DMSO): These solvents are ideal for preparing stock solutions for biological assays, as reaction media, or as the mobile phase in chromatography.[\[2\]](#)
- Moderate or Sparingly Soluble: Solvents in this category are excellent candidates for recrystallization, where high solubility at an elevated temperature and lower solubility at room temperature are desired.

- Insoluble (e.g., in Water, Hexane): These are useful as anti-solvents for precipitating the product from a reaction mixture or for washing the solid product to remove impurities with different polarity.

Conclusion

While published data is scarce, a combination of theoretical principles and systematic experimental evaluation reveals a clear solubility profile for **6,8-Dibromo-3-formylchromone**. Its structure, dominated by a large, dibrominated aromatic system, renders it insoluble in highly polar solvents like water and non-polar alkanes like hexane. However, the presence of polar carbonyl and formyl groups facilitates dissolution in solvents of intermediate to high polarity, particularly polar aprotic solvents like DMSO and chlorinated solvents like chloroform and dichloromethane. This understanding is paramount for the effective handling, purification, and application of this valuable synthetic intermediate in research and development settings.

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